8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the carboxamide group might participate in hydrolysis reactions, while the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has demonstrated the potential of fluorine-containing triazinones, like the compound , in creating biologically active molecules with antibacterial properties. Notably, some derivatives have shown promising antibacterial activities at specific concentrations, highlighting their potential in this field (Holla, Bhat, & Shetty, 2003). Furthermore, various synthesized compounds, including those with 1,2,4-triazinone moieties, have been evaluated as antimicrobial agents, with certain derivatives demonstrating notable activity against various bacterial strains, excluding Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Anticancer Applications
Studies on derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one have uncovered their in vitro cytotoxic activities against various human carcinoma cells. Compounds in this category have shown substantial efficacy in DNA strand breakage and viability reduction in specific cancer cell lines, underlining their potential in cancer treatment (Sztanke et al., 2007).
Anti-HIV and CDK2 Inhibition
Derivatives of fluorine substituted 1,2,4-triazinones have been synthesized and evaluated as possible anti-HIV-1 and CDK2 inhibitors. Several compounds in this group have shown significant activity in inhibiting HIV and CDK2, indicating their potential use in treating these conditions (Makki, Abdel-Rahman, & Khan, 2014).
Mechanism of Action
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-8-10-17(11-9-16)26-13-14-27-20(29)18(24-25-21(26)27)19(28)23-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOGIHCVDFUNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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